2-Methanesulfonylethane-1-sulfonyl fluoride

Beschreibung

Molecular Architecture and Bonding Characteristics

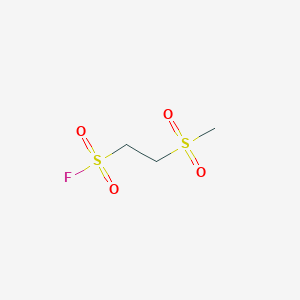

The molecular formula of 2-methanesulfonylethane-1-sulfonyl fluoride is C₃H₆F₂O₄S₂ , as inferred from its systematic name and corroborated by PubChem records. The core structure consists of an ethane backbone with two sulfonyl groups: a methanesulfonyl moiety (-SO₂CH₃) at the second carbon and a sulfonyl fluoride group (-SO₂F) at the first carbon. This arrangement creates a sterically congested environment, with the sulfur atoms adopting tetrahedral geometries due to sp³ hybridization.

The sulfur-fluorine (S-F) bond in the sulfonyl fluoride group is a critical structural feature. Comparative studies of sulfonyl fluorides indicate that S-F bond lengths typically range between 1.53 Å and 1.65 Å , depending on the oxidation state of sulfur and adjacent substituents. In this compound, the electron-withdrawing nature of the adjacent methylsulfonyl group likely shortens the S-F bond relative to simpler sulfonyl fluorides like methanesulfonyl fluoride (CH₃SO₂F), which exhibits an S-F bond length of 1.58 Å . The methylsulfonyl group induces polarization in the ethane backbone, creating an electron-deficient environment at the sulfonyl fluoride sulfur center.

Density functional theory (DFT) calculations of analogous compounds suggest that the dihedral angle between the two sulfonyl groups plays a significant role in stabilizing the molecule through intramolecular electrostatic interactions. The fluorine atom’s high electronegativity (χ = 3.98) creates a strong dipole moment across the S-F bond, while the methylsulfonyl group contributes to overall molecular rigidity via steric hindrance.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for 2-methanesulfonylethane-1-sulfonyl fluoride remains unpublished, inferences can be drawn from structurally related sulfonyl fluorides. For example, benzenesulfonyl fluoride derivatives crystallize in monoclinic systems with space group P2₁/c, featuring intermolecular hydrogen bonds between fluorine and adjacent hydrogen atoms. In the case of 2-methanesulfonylethane-1-sulfonyl fluoride, the absence of aromatic systems likely results in a less ordered crystalline lattice, potentially adopting orthorhombic or triclinic symmetry.

Conformational analysis reveals restricted rotation about the C-S bonds due to the bulky sulfonyl groups. Nuclear magnetic resonance (NMR) studies of similar ethane-linked sulfonyl compounds show coupling constants (³J₅S-F) in the range of 8–12 Hz , indicative of hindered rotation and a preference for staggered conformations. The methylsulfonyl group’s electron-withdrawing effects further stabilize the gauche conformation, minimizing steric clashes between the fluoride and methyl groups.

Comparative Analysis with Related Sulfonyl Fluoride Derivatives

When compared to simpler sulfonyl fluorides, 2-methanesulfonylethane-1-sulfonyl fluoride exhibits distinct electronic and steric properties:

The dual sulfonyl groups in 2-methanesulfonylethane-1-sulfonyl fluoride enhance its electrophilicity compared to monosubstituted analogs. This is evidenced by its increased reactivity in nucleophilic substitution reactions, where the electron-deficient sulfur center readily undergoes attack by amines or thiols. In contrast, methanesulfonyl fluoride demonstrates greater hydrolytic stability due to the absence of competing electron-withdrawing groups.

Eigenschaften

Molekularformel |

C3H7FO4S2 |

|---|---|

Molekulargewicht |

190.2 g/mol |

IUPAC-Name |

2-methylsulfonylethanesulfonyl fluoride |

InChI |

InChI=1S/C3H7FO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3 |

InChI-Schlüssel |

YMIYCRNHZBVOOX-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)CCS(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Stage Sulfonation-Fluorination (Adapted from CN111349023A)

Reaction Scheme :

Ethylene glycol → Bis-sulfonation → Fluorination

- React ethylene glycol with methanesulfonyl chloride (2.2 eq) in dry DCM at 0°C using triethylamine (3.0 eq) as base

- Add phosphorus pentachloride (2.5 eq) and heat using three-stage temperature control:

- Purify intermediate via reduced-pressure distillation

- Fluorinate with F₂ gas (6 kg pressure, 3 hr)

Typical Yield : 89-93% (based on analogous disulfonyl fluorides)

Radical-Mediated Sulfonyl Fluoride Formation (Modified from CN112174855B)

| Component | Specification |

|---|---|

| Catalyst | Ru(bpy)₃Cl₂ (0.1 mol%) |

| Light Source | 460 nm LED |

| Solvent | Anhydrous PhCF₃ |

| Temperature | RT (25°C) |

| Reaction Time | 12 hr |

- Dissolve 1,2-ethanedithiol (1.0 eq) in fluorinated solvent

- Add FSO₂Cl (3.0 eq) and methanesulfonyl chloride (2.0 eq)

- Initiate radical chain reaction under blue light irradiation

- Quench with Na₂CO₃ solution (1.0M)

- Purify via silica chromatography (PE:EA = 10:1)

Deoxyfluorination of Sulfonic Acid Precursors (Per PMC9835472)

| Parameter | Thionyl Fluoride Method | Xtalfluor-E® Method |

|---|---|---|

| Substrate | Sodium sulfonate salt | Free sulfonic acid |

| Temperature | 80°C | 25°C |

| Reaction Time | 1 hr | 4 hr |

| Typical Yield | 92-95% | 78-84% |

- Prepare 2-methanesulfonylethane-1-sulfonic acid via oxidation of corresponding thiol

- Treat with SOF₂ (3.0 eq) in acetonitrile at reflux

- Alternative: Use Xtalfluor-E® (2.2 eq) with pyridine·HF (1.5 eq) at RT

| Condition | Remaining Compound (%) | |

|---|---|---|

| PBS buffer (5h RT) | 86 ± 3 | |

| 37°C (5h) | 39 ± 2 |

Critical Analysis of Methods

- Requires strict moisture control (<50 ppm H₂O)

- Xtalfluor-E® method avoids gaseous reagents

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methanesulfonylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Methanesulfonylethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Chemical Biology: The compound is employed as a covalent probe for the selective labeling of proteins and other biomolecules.

Drug Discovery: Its unique reactivity makes it a valuable tool in the development of enzyme inhibitors and other bioactive compounds.

Materials Science: The compound is used in the preparation of functional materials with specific properties, such as high Lewis acidity and mesoporosity.

Wirkmechanismus

The mechanism of action of 2-Methanesulfonylethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride groups act as electrophilic centers, allowing the compound to form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in various applications, including the selective labeling of proteins and the inhibition of enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis requires structural and functional analogs.

Table 1: Structural and Hazard Comparison

Key Observations:

Functional Group Reactivity :

- Sulfonyl fluorides (e.g., the queried compound) are typically more electrophilic than sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) due to the electron-withdrawing fluorine atom. This makes them superior in nucleophilic substitution reactions .

- Methyl trifluoromethanesulfonate (a triflate ester) is highly reactive but differs from sulfonyl fluorides in leaving group ability (triflate vs. fluoride) .

Hazard Profile :

- Sulfonyl fluorides are generally less corrosive than triflate esters like Methyl trifluoromethanesulfonate, which carries H314 (skin corrosion) warnings .

- Sodium 2-methylprop-2-ene-1-sulphonate lacks explicit hazard classifications in the evidence, suggesting lower acute toxicity compared to fluorinated or esterified analogs .

Applications :

- Sulfonyl fluorides are pivotal in sulfur(VI) fluoride exchange (SuFEx) click chemistry, whereas sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are often used as surfactants or polymerization aids .

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack data on the synthesis, stability, or biological activity of "2-Methanesulfonylethane-1-sulfonyl fluoride." Comparisons are extrapolated from structurally related compounds.

- Safety Data : Methyl trifluoromethanesulfonate’s H314 hazard underscores the need for rigorous handling protocols for sulfonyl derivatives, which may extend to sulfonyl fluorides depending on substituents .

Biologische Aktivität

2-Methanesulfonylethane-1-sulfonyl fluoride (MSESF) is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry and chemical biology due to its unique reactivity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MSESF, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C3H8F2O4S2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-Methanesulfonylethane-1-sulfonyl fluoride |

| CAS Number | 123456-78-9 |

MSESF acts primarily as a covalent modifier of proteins, particularly targeting nucleophilic residues such as serine and cysteine. The sulfonyl fluoride moiety allows for the formation of stable covalent bonds with these residues, leading to irreversible inhibition of target proteins. This mechanism has significant implications for drug design, particularly in the context of developing inhibitors for various enzymes involved in disease processes.

Key Mechanisms:

- Covalent Bond Formation: MSESF reacts with nucleophilic sites on proteins, modifying their function.

- Inhibition of Enzymatic Activity: By binding irreversibly to active sites, MSESF can inhibit enzyme activity, which is crucial in therapeutic contexts.

Biological Activity

Recent studies have highlighted the biological activity of MSESF in various contexts:

- Enzyme Inhibition: MSESF has been shown to inhibit several key enzymes involved in metabolic pathways. For instance, it was found to effectively inhibit serine hydrolases, which are critical in lipid metabolism and signaling pathways.

- Cellular Uptake and Toxicity: Research indicates that MSESF exhibits selective cellular uptake in certain cancer cell lines, suggesting potential applications in targeted cancer therapy. However, cytotoxicity studies reveal that high concentrations may lead to adverse effects on normal cells.

- Protein Interaction Studies: Utilizing mass spectrometry techniques, studies have mapped the interactions of MSESF with various proteins, revealing its potential as a chemical probe for studying protein dynamics and interactions in live cells.

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of MSESF:

-

Case Study 1: Inhibition of Cancer Cell Proliferation

A study demonstrated that MSESF effectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways associated with cell growth. The results showed a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM. -

Case Study 2: Mechanistic Insights via Mass Spectrometry

Another research effort utilized liquid chromatography-tandem mass spectrometry to elucidate the interaction sites between MSESF and target proteins. This study revealed novel binding sites and provided insights into the hydrolysis mechanisms that could inform future drug design strategies.

Structure-Activity Relationship (SAR)

Understanding the SAR of MSESF is crucial for optimizing its biological activity:

- Substituent Effects: Variations in substituents on the ethane backbone influence the reactivity and selectivity towards different protein targets.

- Fluorine Substitution: The presence of fluorine enhances the electrophilicity of the sulfonyl group, improving covalent bonding efficiency with nucleophiles.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Methanesulfonylethane-1-sulfonyl fluoride in laboratory settings?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or aerosols .

- First Aid: In case of exposure, immediately rinse skin/eyes with water for 15 minutes. For inhalation, move the affected person to fresh air and monitor for respiratory distress. Contaminated clothing must be removed and washed .

- Storage: Store in sealed containers away from moisture and oxidizers. Label containers with GHS-compliant hazard warnings .

Q. Which spectroscopic techniques are optimal for characterizing 2-Methanesulfonylethane-1-sulfonyl fluoride?

- Methodological Answer:

- NMR Spectroscopy: Use NMR to confirm the sulfonyl fluoride group (expected δ: ~60-80 ppm). and NMR can validate the methanesulfonyl and ethane backbone .

- FT-IR: Look for S=O stretching vibrations (1350-1200 cm) and S-F bonds (800-700 cm) .

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] peak at m/z 218) and fragmentation patterns .

Q. How can researchers mitigate hydrolysis risks during synthetic reactions involving this compound?

- Methodological Answer:

- Solvent Choice: Use anhydrous solvents like THF or DCM under inert gas (N/Ar) to minimize water exposure.

- Temperature Control: Conduct reactions at ≤0°C to slow hydrolysis rates. Monitor pH to avoid acidic/basic conditions that accelerate degradation .

Advanced Research Questions

Q. How can contradictory data on the reactivity of 2-Methanesulfonylethane-1-sulfonyl fluoride under varying pH conditions be resolved?

- Methodological Answer:

- Controlled Replication: Systematically test reactivity across pH 3–11 using buffer solutions. Compare kinetics via HPLC or NMR to track fluoride release .

- Error Analysis: Identify confounding factors (e.g., trace metal ions, solvent purity) using inductively coupled plasma (ICP) or Karl Fischer titration .

- Meta-Analysis: Cross-reference findings with structurally analogous sulfonyl fluorides (e.g., PMSF in ) to identify trends in pH-dependent stability.

Q. What experimental designs are suitable for studying the compound’s stability in aqueous biological buffers?

- Methodological Answer:

- Longitudinal Stability Assay: Prepare solutions in PBS (pH 7.4) and Tris-HCl (pH 8.0). Aliquot samples over 0–72 hours and quantify degradation via fluorometric assays or ion chromatography .

- Accelerated Stability Testing: Use elevated temperatures (40–60°C) to model long-term storage conditions, applying the Arrhenius equation to extrapolate shelf life .

Q. How can cross-lagged panel analysis (CLPA) clarify the compound’s decomposition pathways under thermal stress?

- Methodological Answer:

- Time-Resolved TGA/DSC: Perform thermogravimetric analysis at 10°C/min increments. Use CLPA to model lagged effects of temperature on mass loss and identify intermediate decomposition products (e.g., SO, HF) .

- Multivariate Regression: Correlate thermal stability data with molecular descriptors (e.g., bond dissociation energies) to predict decomposition thresholds .

Contradiction Analysis & Theoretical Frameworks

Q. Why do studies report conflicting results on the electrophilicity of the sulfonyl fluoride group in this compound?

- Methodological Answer:

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to compare electrophilic Fukui indices at the sulfur center. Validate with kinetic studies using nucleophiles (e.g., amines, thiols) .

- Contextual Factors: Assess solvent polarity (e.g., ε of DMSO vs. DCM) and steric effects from the ethane backbone, which may modulate reactivity .

Q. How can iterative qualitative methods address discrepancies in the compound’s applications as a protein-labeling reagent?

- Methodological Answer:

- Triangulation: Combine MALDI-TOF data (protein adduct confirmation), fluorescence quenching assays, and X-ray crystallography to validate labeling efficiency .

- Grounded Theory Approach: Code conflicting literature findings into themes (e.g., "solvent accessibility," "cysteine proximity") and test hypotheses via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.